molecular formula C13H21NO2S2 B232407 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate

Cat. No. B232407
M. Wt: 287.4 g/mol
InChI Key: AMXPYHCDRZCTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate (DTC) is a synthetic compound that has been widely used in scientific research. It is a chelating agent that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate acts as a chelating agent by binding to metal ions such as copper, zinc, and iron. This binding prevents the metal ions from participating in chemical reactions and disrupts their normal function. In addition, 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has been shown to have antioxidant properties, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the level of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has also been shown to increase the level of glutathione, an important antioxidant in cells. In addition, 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has been shown to inhibit the activity of metalloproteins and metalloenzymes, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and has a long shelf life. However, 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has some limitations. It can be toxic at high concentrations, and it can also interfere with the activity of other metalloproteins and metalloenzymes.

Future Directions

There are several future directions for the study of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate. One direction is to investigate its potential as a treatment for other types of cancer. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. In addition, further research is needed to determine the optimal dosage and administration of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate for various applications.

Synthesis Methods

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate can be synthesized by reacting diethyldithiocarbamate with 2,3-epoxy-4,4-dimethylcyclohexane-1,2-dione. The reaction is carried out in the presence of a catalyst such as sodium hydroxide. The product is then purified by recrystallization.

Scientific Research Applications

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has been widely used in scientific research as a chelating agent. It has been shown to be effective in the treatment of heavy metal poisoning, such as lead and mercury poisoning. 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has also been used in the treatment of cancer, as it has been shown to have anti-tumor activity. In addition, 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate has been used in the study of metalloproteins and metalloenzymes.

properties

Product Name

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl diethyldithiocarbamate

Molecular Formula

C13H21NO2S2

Molecular Weight

287.4 g/mol

IUPAC Name

(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H21NO2S2/c1-5-14(6-2)12(17)18-11-9(15)7-13(3,4)8-10(11)16/h15H,5-8H2,1-4H3

InChI Key

AMXPYHCDRZCTHI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CCN(CC)C(=S)SC1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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